molecular formula C17H19N3 B14412141 3,6-Acridinediamine, 2,7-diethyl- CAS No. 83951-93-3

3,6-Acridinediamine, 2,7-diethyl-

Cat. No.: B14412141
CAS No.: 83951-93-3
M. Wt: 265.35 g/mol
InChI Key: YMHUEYFGYIOCQL-UHFFFAOYSA-N
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Description

3,6-Acridinediamine, 2,7-diethyl- is a chemical compound with the molecular formula C17H19N3. It belongs to the class of acridine derivatives, which are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two amino groups at positions 3 and 6 on the acridine ring, and two ethyl groups at positions 2 and 7.

Preparation Methods

The synthesis of 3,6-Acridinediamine, 2,7-diethyl- can be achieved through several methods. One common synthetic route involves the reaction of 2,7-diethylacridine with nitrous acid to form the corresponding diazonium salt, which is then reduced to yield the desired diamine. The reaction conditions typically involve the use of acidic or basic catalysts and controlled temperatures to ensure high yields and purity .

Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. These methods often include continuous flow reactors and automated systems to maintain consistent quality and reduce production time .

Chemical Reactions Analysis

3,6-Acridinediamine, 2,7-diethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: The amino groups at positions 3 and 6 can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinone derivatives, while substitution reactions can produce a wide range of substituted acridines .

Scientific Research Applications

3,6-Acridinediamine, 2,7-diethyl- has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-Acridinediamine, 2,7-diethyl- primarily involves its interaction with DNA. The compound intercalates between the base pairs of the DNA double helix, disrupting the normal structure and function of the nucleic acid. This intercalation can inhibit DNA replication and transcription, leading to cell death in rapidly dividing cells, such as cancer cells .

The molecular targets of this compound include DNA and various enzymes involved in DNA metabolism. The pathways affected by its action include those related to cell cycle regulation and apoptosis .

Properties

CAS No.

83951-93-3

Molecular Formula

C17H19N3

Molecular Weight

265.35 g/mol

IUPAC Name

2,7-diethylacridine-3,6-diamine

InChI

InChI=1S/C17H19N3/c1-3-10-5-12-7-13-6-11(4-2)15(19)9-17(13)20-16(12)8-14(10)18/h5-9H,3-4,18-19H2,1-2H3

InChI Key

YMHUEYFGYIOCQL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=CC3=CC(=C(C=C3N=C2C=C1N)N)CC

Origin of Product

United States

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